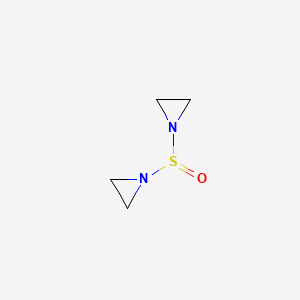

1,1'-Sulfinylbis(aziridine)

Description

Structure

3D Structure

Properties

CAS No. |

1192-76-3 |

|---|---|

Molecular Formula |

C4H8N2OS |

Molecular Weight |

132.19 g/mol |

IUPAC Name |

1-(aziridin-1-ylsulfinyl)aziridine |

InChI |

InChI=1S/C4H8N2OS/c7-8(5-1-2-5)6-3-4-6/h1-4H2 |

InChI Key |

QJEVQVLNHBWLJP-UHFFFAOYSA-N |

SMILES |

C1CN1S(=O)N2CC2 |

Canonical SMILES |

C1CN1S(=O)N2CC2 |

Other CAS No. |

1192-76-3 |

Synonyms |

1,1'-sulfinylbis(aziridine) |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Sulfinylbis Aziridine and Analogous Sulfinyl Aziridines

Direct Synthesis of 1,1'-Sulfinylbis(aziridine) from Precursors

The direct synthesis of 1,1'-sulfinylbis(aziridine) can be conceptually approached through the reaction of aziridine (B145994) with thionyl chloride (SOCl₂). This reaction relies on the nucleophilic character of the nitrogen atom in the aziridine ring and the electrophilic nature of the sulfur atom in thionyl chloride.

The proposed reaction mechanism involves the sequential substitution of the two chlorine atoms of thionyl chloride by two aziridine molecules. In the first step, the nitrogen atom of one aziridine molecule attacks the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion and the formation of an N-sulfinylaziridine chloride intermediate. A second molecule of aziridine then attacks this intermediate, displacing the remaining chloride ion to yield the final product, 1,1'-sulfinylbis(aziridine). A base, such as a tertiary amine (e.g., triethylamine), is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction.

Proposed Reaction Scheme:

Strategies for the Preparation of Chiral Sulfinyl Aziridines

The synthesis of chiral aziridines is of paramount importance due to the stereospecificity of many biological processes. Several strategies have been developed for the asymmetric synthesis of sulfinyl aziridines, leading to products with high enantiomeric purity.

A prominent method for the synthesis of chiral aziridines involves the reaction of chiral N-sulfinyl imines with various nucleophiles. The chirality is introduced through the sulfinyl group, which acts as a chiral auxiliary, directing the stereochemical outcome of the reaction.

One common approach is the aza-Darzens reaction, which involves the addition of chloromethylphosphonate anions to enantiopure sulfinimines. This reaction proceeds with high diastereoselectivity to form α-chloro-β-amino phosphonates, which can then be cyclized to the corresponding cis- and trans-N-sulfinyl aziridine 2-phosphonates using a strong base like n-butyllithium. msu.edu The stereochemical outcome is rationalized by the addition of the nucleophile to the carbon-nitrogen double bond from the face opposite to the bulky p-tolyl sulfinyl group. msu.edu The N-sulfinyl group can be readily removed under acidic or organometallic conditions to yield the free NH-aziridines. msu.edu

Another strategy involves the reaction of sulfur ylides with chiral non-racemic sulfinyl imines. orgsyn.orgmanchester.ac.uk The sulfur ylides can be generated in situ, for example, by the thermal decarboxylation of carboxymethylsulfonium betaines. orgsyn.orgmanchester.ac.uk This method has been shown to produce the corresponding aziridines in high yields and with good stereoselection. orgsyn.orgmanchester.ac.uk A decrease in the diastereomeric ratio has been observed when transitioning from electron-deficient to electron-releasing aryl substituted imines. orgsyn.orgmanchester.ac.uk

The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents also provides a route to new chiral N-sulfinyl 2,2-disubstituted aziridines with good to excellent diastereomeric ratios. google.com The stereoselectivity in this case is influenced by the coordinating ability of the α-chloro atom. google.com

Table 1: Examples of Enantioselective Aziridination via Chiral Sulfinyl Imines

| Reactants | Conditions | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral α-chloro N-tert-butanesulfinyl ketimines + Grignard reagents | - | Chiral N-sulfinyl 2,2-disubstituted aziridines | up to 98:2 d.r., >98% e.e. google.com |

| Aryl substituted chiral non-racemic sulfinyl imines + Sulfur ylide | Thermal decarboxylation of carboxymethylsulfonium betaines | Aziridines | Good stereoselection orgsyn.orgmanchester.ac.uk |

| Enantiopure sulfinimines + Chloromethylphosphonate anions | n-BuLi for cyclization | cis- and trans-N-sulfinyl aziridine 2-phosphonates | High diastereoselectivity msu.edu |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. researchgate.net In the context of aziridine synthesis, chiral auxiliaries can be attached to either the nitrogen or carbon precursors of the aziridine ring.

N-tert-butanesulfinamide is a widely used chiral auxiliary for the synthesis of chiral amines and can be applied to the synthesis of chiral aziridines. rsc.org The direct preparation of chiral tert-butylsulfinylketimines has been achieved in good yields, and their subsequent reaction with ylides derived from trimethylsulfonium (B1222738) iodide affords highly substituted chiral aziridines in good yields and high diastereomeric excess. rsc.org

The use of chiral auxiliaries derived from naturally occurring compounds like amino acids and terpenes is a common strategy in asymmetric synthesis. These auxiliaries guide the stereoselective formation of the aziridine ring, and can be subsequently removed to provide the enantiomerically enriched product. researchgate.net

Catalytic asymmetric methods offer an efficient and atom-economical route to chiral aziridines. These methods often involve the use of a chiral catalyst to control the stereoselectivity of the aziridination reaction.

One such approach is the catalytic asymmetric aziridination of imines with diazo compounds. Chiral catalysts, such as those derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands with triphenylborate, have been shown to be effective for the reaction of N-dianisylmethylimines (N-DAM-imines) with ethyl diazoacetate. These catalysts can achieve high turnovers while maintaining excellent enantioselectivity. The resulting N-DAM-aziridines can be deprotected under acidic conditions to yield the corresponding N-H-aziridines.

Copper(I) complexes with chiral ligands, such as BINAP and bisoxazolines, can catalyze the enantioselective aziridination of α-imino esters with diazo compounds. The choice of ligand and metal can influence both the diastereoselectivity and enantioselectivity of the reaction.

More recently, planar chiral rhodium(III) indenyl catalysts have been developed for the enantioselective aziridination of unactivated terminal alkenes. This method demonstrates broad functional group tolerance and excellent chemoselectivity.

Table 2: Catalytic Asymmetric Aziridination Examples

| Reaction | Catalyst System | Key Features |

|---|---|---|

| N-DAM-imines + Ethyl diazoacetate | VANOL/VAPOL-Triphenylborate | High turnovers, >90% e.e. |

| α-Imino esters + Diazo compounds | Chiral BINAP-Cu(I) or Bisoxazoline-Cu(I) | Up to 72% e.e. with BINAP-Cu(I) |

| Unactivated terminal alkenes + Nitrene source | Planar chiral Rh(III) indenyl catalyst | Excellent enantioselectivity and functional group tolerance |

Innovative Methodologies for Aziridine Ring Formation

Beyond the classical methods, innovative strategies for the construction of the aziridine ring continue to be developed, offering new avenues for the synthesis of these valuable heterocycles.

The addition of a nitrene equivalent across a carbon-carbon double bond is an attractive and atom-economical method for the synthesis of aziridines. This approach involves the generation of a reactive nitrene species that undergoes a cycloaddition reaction with an olefin.

One method involves the use of organic azides as nitrene precursors. Photochemical activation of azidoformates using visible light and a transition metal photosensitizer can selectively generate triplet nitrenes. These triplet nitrenes react with a wide range of alkenes in a stepwise manner to form aziridines, avoiding common side reactions like allylic C-H insertion.

Metal-catalyzed nitrene transfer reactions are also widely employed. Catalysts based on rhodium and copper can facilitate the transfer of a nitrene group from sources like iminoiodinanes to olefins. The development of new catalytic systems continues to expand the scope and efficiency of these reactions.

Ylide-Mediated Aziridination Reactions

The reaction of N-sulfinyl imines with sulfur ylides represents a significant pathway for the synthesis of optically active sulfinyl aziridines. This method often proceeds with high efficiency and allows for the control of stereochemistry.

One approach involves the in-situ generation of benzyl-stabilized sulfur ylides through the rhodium-catalyzed decomposition of phenyldiazomethane (B1605601) in the presence of various sulfides. arkat-usa.org These ylides then react with chiral nonracemic N-tert-butanesulfinyl imines to produce the corresponding aziridines. arkat-usa.org Research has shown that these reactions typically result in quantitative yields, with a predominance of the 2,3-trans-aziridine isomers. arkat-usa.org The diastereoselectivity between the two possible trans-aziridines can be influenced by the choice of solvent and the sulfide (B99878) used in the reaction. arkat-usa.org While the stereoselectivity may be moderate compared to methods using strong bases to generate ylides, this catalytic approach offers the advantage of complete and clean conversion of the imine under neutral conditions. arkat-usa.org

Another strategy for sulfur ylide generation is the thermally induced decarboxylation of carboxymethylsulfonium betaines. nih.govresearchgate.net This method avoids the use of strong bases like sodium hydride or n-butyllithium and does not require expensive metal catalysts. researchgate.net The reaction of these in-situ generated ylides with a range of aryl-substituted chiral N-tert-butanesulfinyl imines affords the desired aziridines in high yields and with good stereoselection. nih.gov A notable trend is the decrease in the diastereomeric ratio when moving from electron-deficient to electron-releasing aryl substituents on the imine. nih.gov This decarboxylative approach is compatible with environmentally benign solvent systems and offers high levels of conversion. nih.govresearchgate.net

The direct synthesis of highly substituted chiral aziridines has also been achieved from N-tert-butylsulfinylketimines. rsc.org The reaction of these ketimines with ylides derived from trimethylsulfonium iodide or S-allyl tetrahydrothiophenium bromide provides access to a diverse range of chiral aziridines with high diastereomeric excess. rsc.org

Table 1: Ylide-Mediated Aziridination of N-tert-Butanesulfinyl Imines

| Ylide Generation Method | Imine Substrate | Catalyst/Conditions | Yield | Diastereoselectivity/Key Findings |

|---|---|---|---|---|

| Rhodium-catalyzed decomposition of phenyldiazomethane | N-tert-butanesulfinyl imines | Rh₂(OAc)₄, Sulfide | Quantitative | Predominantly 2,3-trans isomers; selectivity depends on solvent and sulfide. arkat-usa.org |

| Thermal decarboxylation of carboxymethylsulfonium betaines | Aryl substituted chiral N-tert-butanesulfinyl imines | Heat | High | Good stereoselection; d.r. decreases with electron-releasing groups. nih.gov |

| Base-mediated decomposition of sulfonium (B1226848) salts | N-tert-butylsulfinylketimines | NaH, Trimethylsulfonium iodide | Up to 78% | > 90% d.e. for a diverse range of substituted aziridines. rsc.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization provides a powerful strategy for the synthesis of aziridines, particularly for constructing strained bicyclic systems. These reactions involve the formation of the aziridine ring by connecting a nitrogen-containing functional group to a carbon-carbon double bond within the same molecule.

A notable example is the use of Co(II)-based metalloradical catalysis for the intramolecular aziridination of allylic sulfamoyl azides. nih.gov This method allows for the efficient construction of highly strained 2-sulfonyl-1,3-diazabicyclo[3.1.0]hexane structures in high yields. nih.gov The reaction proceeds under neutral and non-oxidative conditions and is applicable to a wide range of allylic sulfamoyl azides with various substitution patterns. nih.gov For instance, the reaction demonstrates good tolerance for different N-protecting groups, such as N-ethoxycarbonyl and N-Boc, affording the corresponding bicyclic aziridines in high yields (86% and 98%, respectively). nih.gov The process also exhibits regioselectivity, favoring the aziridination of less sterically hindered terminal olefins over internal ones. nih.gov

Another established method for aziridine synthesis via intramolecular cyclization starts from 2-amino alcohols. This process, often referred to as a variation of the Wenker synthesis, involves the conversion of the amino alcohol to a suitable leaving group, such as a tosylate, followed by base-mediated in-situ cyclization. organic-chemistry.org For less hindered substrates, tosylation followed by treatment with potassium hydroxide (B78521) in a water/dichloromethane system gives high yields. organic-chemistry.org For more substituted amino alcohols, using potassium carbonate in acetonitrile (B52724) is often more effective. organic-chemistry.org

Table 2: Substrate Scope in Co(II)-Catalyzed Intramolecular Aziridination of Allylic Sulfamoyl Azides

| Substrate (Allylic Sulfamoyl Azide) | Catalyst | Yield of Bicyclic Aziridine | Key Findings |

|---|---|---|---|

| 2-Phenyl substituted | [Co(P1)] (0.5 mol %) | Nearly quantitative | Demonstrates high efficiency even with low catalyst loading. nih.gov |

| N-ethoxycarbonyl protected | [Co(P1)] (2 mol %) | 86% | Tolerates different N-protecting groups. nih.gov |

| N-Boc protected | [Co(P1)] (2 mol %) | 98% | High yield achieved with the bulky Boc protecting group. nih.gov |

| Containing both internal and terminal olefins | [Co(P1)] (2 mol %) | 70% | Shows preference for aziridination of the terminal double bond. nih.gov |

Transition Metal-Catalyzed Aziridination

Transition metal catalysis offers a diverse and powerful toolkit for the synthesis of aziridines. Various metals, including palladium, ruthenium, and cobalt, have been employed to catalyze the formation of the aziridine ring through different mechanistic pathways.

Palladium catalysis has been utilized in the synthesis of aziridines through C(sp³)–H activation. nih.gov This method provides a route to functionalized aliphatic amines via an initial aziridination step. nih.gov Similarly, ruthenium catalysts, such as Ru(porphyrin)CO, have been shown to effectively catalyze the addition of azides to styrenes, affording N-aryl aziridines. akjournals.com This reaction can be integrated into a two-step continuous-flow process starting from anilines. akjournals.com

Cobalt(II)-based metalloradical catalysis, as mentioned in the context of intramolecular reactions, is also a prime example of transition metal-catalyzed aziridination. nih.gov This system generates a Co(III)-nitrene radical intermediate from an organic azide (B81097), which then undergoes radical addition to a C=C bond to form the aziridine ring. nih.gov This catalytic approach is particularly effective for constructing strained bicyclic aziridines from allylic sulfamoyl azides under mild conditions. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Aziridination Reactions

| Metal Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Palladium | C(sp³)–H Activation | Aliphatic amines/alkanes | Functionalized aziridines nih.gov |

| Ruthenium (Porphyrin) | Nitrene Transfer | Aryl azides, Styrenes | N-Aryl aziridines akjournals.com |

| Cobalt (Porphyrin) | Metalloradical Catalysis | Allylic sulfamoyl azides | Bicyclic sulfonylated aziridines nih.gov |

Metal-Free and Organocatalytic Approaches

In recent years, metal-free and organocatalytic methods for aziridination have gained prominence as sustainable alternatives to transition metal-catalyzed processes. These approaches avoid the use of potentially toxic and expensive metals, relying instead on small organic molecules or other non-metallic reagents to facilitate the reaction.

One such strategy involves the use of tertiary amines, like DABCO, to catalyze the reaction between imines and phenacyl bromide derivatives. organic-chemistry.org This one-pot process generates ammonium (B1175870) ylides in situ, which then react with N-tosyl imines to afford functionalized aziridines in high yields (78–94%) and with high trans diastereoselectivity (up to 97%). organic-chemistry.org The reaction mechanism involves Sₙ2 displacement, ylide formation, addition to the imine, and subsequent cyclization, with the amine catalyst being regenerated. organic-chemistry.org

Another organocatalytic approach employs iminium salt catalysis for the aziridination of styrenes using [N-(p-toluenesulfonyl)imino]phenyliodinane (PhINTs). nih.gov These reactions are thought to proceed through a diaziridinium salt as the active oxidant and provide evidence for a polar, stepwise mechanism. nih.gov

Furthermore, metal-free aziridination of unactivated olefins has been achieved using N-aminopyridinium salts in the presence of iodosylbenzene. nih.govacs.org Kinetic studies suggest that this reaction proceeds through a highly electrophilic N-pyridinium iminoiodinane intermediate. nih.govacs.org This method expands the scope of aziridination to include less reactive alkenes and produces N-pyridinium aziridines, which can be further derivatized. nih.govacs.org

Table 4: Overview of Metal-Free and Organocatalytic Aziridination

| Catalyst/Reagent System | Substrates | Key Features | Yield/Selectivity |

|---|---|---|---|

| Tertiary Amine (e.g., DABCO) | N-tosyl imines, Phenacyl bromides | In-situ generation of ammonium ylides; one-pot process. organic-chemistry.org | 78–94% yield; up to 97% trans diastereoselectivity. organic-chemistry.org |

| Iminium Salt | Styrenes, PhINTs | Employs an iminium salt to catalyze nitrene transfer. nih.gov | Provides access to N-sulfonyl aziridines. |

| N-Aminopyridinium Salt / Iodosylbenzene | Unactivated olefins | Proceeds via a highly electrophilic N-pyridinium iminoiodinane. nih.govacs.org | High efficiency (e.g., 99% NMR yield for cyclohexene). nih.gov |

Continuous-Flow Synthesis Protocols for Aziridines

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of aziridines, offering advantages such as enhanced safety, precise control over reaction parameters, and the ability to telescope multiple reaction steps. researchgate.netuc.pt

A continuous-flow synthesis of aziridines has been developed utilizing a palladium-catalyzed C(sp³)–H activation. nih.gov This flow process can be combined with a subsequent aziridine ring-opening reaction, allowing for the creation of highly functionalized aliphatic amines in a consecutive manner. nih.gov Another approach involves a two-step sequence starting from anilines, where the Sandmeyer reaction to form an aryl azide is followed by a Ru(porphyrin)CO-catalyzed addition to a styrene, all performed in mesoreactors under flow conditions. akjournals.com

The synthesis of 2H-azirines from oxime precursors via mesylation and base-promoted cyclization has also been successfully adapted to continuous-flow techniques. worktribe.comthieme-connect.com The resulting 2H-azirines can either be isolated after in-line purification or directly converted into a variety of 2-substituted aziridines through a telescoped reaction sequence involving nucleophilic addition. worktribe.com This method often produces 2-substituted aziridines with high cis diastereoselectivity. worktribe.com Flow microreactors have also been employed for the thermal isomerization of lithiated arylaziridines, where precise temperature control is crucial for directing the reaction towards either functionalized aziridines or tetrahydroisoquinoline products. chemistryviews.org

Table 5: Continuous-Flow Synthesis of Aziridines and Related Compounds

| Reaction Type | Starting Materials | Key Flow Conditions | Outcome |

|---|---|---|---|

| Pd-Catalyzed C(sp³)–H Activation | Alkanes/amines | Flow reactor, Pd catalyst | Continuous synthesis of aziridines, can be telescoped with ring-opening. nih.gov |

| Aziridination from Oximes | Oxime precursors | Tubular flow coil (40 °C), in-line purification with silica-supported base. thieme-connect.com | High yield of 2H-azirines, which can be converted to aziridines. worktribe.com |

| Two-Step Azide/Aziridination | Anilines, Styrenes | Mesoreactors, separate optimization of Sandmeyer and Ru-catalyzed steps. akjournals.com | Safe and efficient synthesis of N-arylaziridines. akjournals.com |

| Thermal Isomerization | Lithiated arylaziridines | Flow microreactor | Precise temperature control allows selective formation of functionalized aziridines. chemistryviews.org |

Advanced Applications of 1,1 Sulfinylbis Aziridine in Stereoselective Organic Transformations

1,1'-Sulfinylbis(aziridine) as a Precursor for Nitrogen-Containing Heterocycles

The strained three-membered aziridine (B145994) rings in 1,1'-Sulfinylbis(aziridine) are susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the cornerstone of its utility in the synthesis of more complex nitrogen-containing heterocyclic systems. The stereochemistry of the starting bis(aziridine) can be effectively transferred to the newly formed, more elaborate heterocyclic products.

While direct conversion of 1,1'-Sulfinylbis(aziridine) into pyrrolidine (B122466) or piperidine (B6355638) rings through intramolecular cyclization has not been extensively documented, its reaction with external nucleophiles provides a pathway to substituted derivatives. For instance, the reaction of chiral 1,1'-sulfonyl bis-aziridines with piperidine as a nucleophile has been reported. This reaction proceeds via a regioselective attack on one of the aziridine rings, leading to a mono-ring-opened product. This product, which incorporates the piperidine moiety, can be a precursor for further synthetic transformations.

The general principle of using sulfinamide-derived reagents for the synthesis of pyrrolidines has been established. For example, chiral sulfinamides have been employed as nitrogen nucleophiles in aza-Michael reactions to construct pyrrolidine rings in a diastereoselective manner. This suggests a potential synthetic route where 1,1'-Sulfinylbis(aziridine) could undergo a formal [3+2] cycloaddition or a sequential ring-opening and cyclization process to yield pyrrolidine derivatives.

Table 1: Nucleophilic Ring-Opening of a Chiral 1,1'-Sulfonyl Bis-aziridine

| Nucleophile | Product Type | Regioselectivity |

| Benzylamine | Mono- and Bis-opened | Attack at the unsubstituted methylene (B1212753) of the aziridine ring |

| Piperidine | Mono- and Bis-opened | Attack at the unsubstituted methylene of the aziridine ring |

| Acetate | Mono- and Bis-opened | Attack at the unsubstituted methylene of the aziridine ring |

| Allylthiolate | Mono- and Bis-opened | Attack at the unsubstituted methylene of the aziridine ring |

| Cyanide | Mono- and Bis-opened | Attack at the unsubstituted methylene of the aziridine ring |

| Sodium ethoxide | Mono- and Bis-opened | Attack at the unsubstituted methylene of the aziridine ring |

This table summarizes the types of products obtained from the reaction of a chiral 1,1'-sulfonyl bis-aziridine with various nucleophiles, highlighting the regioselectivity of the ring-opening reaction.

The synthesis of oxazolidinones from aziridines is a known transformation, often involving reaction with carbon dioxide or isocyanates. For example, nickel-catalyzed cycloaddition of aziridines with isocyanates provides a route to iminooxazolidines, which can then isomerize to imidazolidinones. This precedent suggests that 1,1'-Sulfinylbis(aziridine) could potentially react with suitable carbonyl-containing reagents to form oxazolidine (B1195125) or oxazolidinone structures.

Furthermore, the ring expansion of aziridine-2-carboxylates has been shown to be an efficient method for producing imidazolidin-2-ones and oxazolidin-2-imines. This type of rearrangement, if applied to a suitably functionalized derivative of 1,1'-Sulfinylbis(aziridine), could provide access to these five-membered heterocyclic systems.

The reactivity of the sulfinylaziridine moiety opens up possibilities for the synthesis of a wide array of other heterocyclic systems. The ring-opened products obtained from nucleophilic attack on 1,1'-Sulfinylbis(aziridine) can possess functional groups that are poised for subsequent intramolecular cyclization, leading to the formation of larger rings or polycyclic systems. The inherent chirality of the starting material can be leveraged to control the stereochemistry of the final heterocyclic product. For instance, the synthesis of various fluorine-containing N, O, and S-heterocycles from precursors with similar reactive functionalities highlights the broad potential of such building blocks.

Utilization in the Synthesis of Chiral Amines and Amino Acids

Chiral sulfinyl compounds are well-established as excellent chiral auxiliaries in the asymmetric synthesis of amines and amino acids bioorganica.com.ua. The sulfinyl group in 1,1'-Sulfinylbis(aziridine) can activate the aziridine rings for nucleophilic attack and at the same time direct the stereochemical outcome of the reaction.

The ring-opening of 1,1'-Sulfinylbis(aziridine) with various nucleophiles, followed by the removal of the sulfinyl group, would provide access to a range of enantioenriched 1,2-diamines and other functionalized chiral amines. These products are valuable building blocks in medicinal chemistry and materials science.

Moreover, the principles of using chiral glyoxylate-derived N-sulfinyl imines for the stereoselective synthesis of unnatural α-amino acids through photoredox catalysis could potentially be adapted for 1,1'-Sulfinylbis(aziridine) nih.gov. The electrophilic nature of the aziridine carbons, enhanced by the sulfinyl group, could allow for the addition of carbon-centered radicals to generate novel amino acid derivatives.

Application as Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral sulfinyl group is a key feature in many successful chiral ligands and auxiliaries used in asymmetric catalysis nih.govresearchgate.netnih.gov. The sulfur atom in 1,1'-Sulfinylbis(aziridine) is a stereogenic center, and the molecule as a whole is chiral. This intrinsic chirality, coupled with the presence of nitrogen and sulfur donor atoms, makes it a promising candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions.

While specific applications of 1,1'-Sulfinylbis(aziridine) as a ligand are yet to be widely reported, the vast body of literature on other chiral sulfinyl ligands suggests its potential in a variety of transformations, such as asymmetric additions to aldehydes, ketones, and imines. The two aziridine rings could also be modified to introduce other coordinating groups, allowing for the fine-tuning of the ligand's electronic and steric properties.

Role as a Building Block for Complex Molecular Scaffolds

The bifunctional nature of 1,1'-Sulfinylbis(aziridine), with two reactive aziridine rings, makes it an ideal building block for the construction of complex molecular scaffolds. By reacting each aziridine ring with a different nucleophile in a sequential manner, it is possible to introduce two different substituents, leading to highly functionalized and stereochemically rich molecules.

This step-wise functionalization allows for the creation of diverse molecular architectures from a single chiral precursor. The resulting molecules, with their defined three-dimensional structures, can serve as scaffolds for the development of new therapeutic agents, molecular probes, and materials with novel properties. The ability to control the stereochemistry at multiple centers during the synthesis is a significant advantage offered by this chiral building block.

Construction of Polyfunctionalized Aliphatic Amines

The synthesis of polyfunctionalized aliphatic amines is a cornerstone of modern organic chemistry, with applications ranging from medicinal chemistry to materials science. Aziridines, as strained three-membered rings, are excellent precursors for these molecules due to their propensity to undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles. Although specific studies employing 1,1'-Sulfinylbis(aziridine) for this purpose are not widely documented, the inherent reactivity of the aziridine rings suggests its suitability as a building block.

The N-sulfinyl group in 1,1'-Sulfinylbis(aziridine) can act as a chiral auxiliary, directing the stereochemical outcome of reactions. The ring-opening of N-sulfinylaziridines with various nucleophiles would lead to the formation of vicinal diamines, amino alcohols, and other highly functionalized aliphatic amines. The stereoselectivity of these reactions is often high, controlled by the stereochemistry of the starting aziridine.

For instance, the reaction of a chiral N-sulfinyl imine with a sulfur ylide can produce the corresponding N-sulfinyl aziridine with good stereoselection. This aziridine can then be further elaborated. While the following table does not directly involve 1,1'-Sulfinylbis(aziridine), it illustrates the diastereoselective synthesis of N-tert-butylsulfinyl aziridines, a class of compounds to which 1,1'-Sulfinylbis(aziridine) belongs, and their potential for creating functionalized amines.

Table 1: Diastereoselective Synthesis of N-tert-Butylsulfinyl Aryl Aziridines

| Entry | Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Phenyl | 95 | >95:5 |

| 2 | 4-Nitrophenyl | 98 | >95:5 |

| 3 | 4-Methoxyphenyl | 92 | 90:10 |

| 4 | 2-Naphthyl | 94 | >95:5 |

| 5 | 2,4,6-Trimethylphenyl | 85 | 85:15 |

Data derived from studies on related N-sulfinyl aziridines.

The subsequent nucleophilic ring-opening of these aziridines would yield polyfunctionalized aliphatic amines with the stereochemistry dictated by the initial aziridination step.

Stereoselective Assembly of C-Glycosyl-Aminoethyl Sulfide (B99878) Derivatives

C-Glycosyl compounds are of significant interest due to their increased stability towards enzymatic hydrolysis compared to their O- and N-glycoside counterparts. The stereoselective synthesis of C-glycosyl-aminoethyl sulfide derivatives is a challenging yet valuable endeavor. A plausible synthetic route involves the coupling of a glycosyl donor with a suitable aziridine derivative, followed by ring-opening with a thiol.

While there is no direct literature on the use of 1,1'-Sulfinylbis(aziridine) in this context, a general strategy has been developed for the synthesis of C-glycosyl-aminoethyl sulfide derivatives through the reaction of tributyltin derivatives of glycals with a chiral aziridine aldehyde, followed by a regioselective aziridine ring-opening with thiophenol. nih.govmdpi.comnih.gov This methodology highlights the utility of chiral aziridines in constructing complex glycosidic linkages. nih.govmdpi.comnih.gov

The key steps in this process are:

Coupling Reaction: A tributyltin derivative of a glycal reacts with a chiral aziridine aldehyde to form a C-glycoside containing an aziridine ring. mdpi.com

Ring-Opening: The aziridine ring is then opened regioselectively by a thiol, such as thiophenol, to introduce the aminoethyl sulfide moiety. mdpi.com The attack of the thiol typically occurs at the less substituted carbon of the aziridine ring. mdpi.com

The stereochemistry of the final product is dependent on the stereochemistry of the starting aziridine and the conditions of the ring-opening reaction. The following table summarizes representative results from a study on the synthesis of C-glycosyl-aminoethyl sulfide derivatives using a chiral aziridine precursor, demonstrating the high yields and stereoselectivity that can be achieved.

Table 2: Synthesis of C-Glycosyl-Aminoethyl Sulfide Derivatives via Aziridine Ring-Opening

| Entry | C-Glycoside Precursor | Thiol | Product | Yield (%) |

|---|---|---|---|---|

| 1 | C-glycoside 13 | Thiophenol | 17 | 67 |

| 2 | C-glycoside 14 | Thiophenol | 18 | 68 |

| 3 | C-glycoside 15 | Thiophenol | 19 | 72 |

| 4 | C-glycoside 16 | Thiophenol | 20 | 72 |

Data adapted from a study on the stereoselective synthesis of C-glycosyl-aminoethyl sulfide derivatives using a chiral aziridine precursor. mdpi.com

Although 1,1'-Sulfinylbis(aziridine) was not used in this specific study, its chiral nature and the reactivity of its aziridine rings suggest its potential as a reagent in similar synthetic strategies.

Integration into Macrocyclic Architectures

Macrocycles are of great interest in medicinal chemistry and materials science due to their unique structural and functional properties. The incorporation of aziridine units into macrocyclic frameworks is a promising strategy for creating novel molecular architectures with potential biological activity. While the direct integration of 1,1'-Sulfinylbis(aziridine) into macrocycles has not been extensively reported, the principles of macrocyclization involving aziridines can be considered.

One approach to synthesizing macrocycles containing aziridine units is through the cyclization of linear precursors containing aziridine moieties. The strained nature of the aziridine ring can be exploited to drive the cyclization process. Alternatively, pre-formed macrocycles can be functionalized with aziridine groups.

The reactivity of the N-sulfinyl group in 1,1'-Sulfinylbis(aziridine) could be utilized in the macrocyclization step, for example, through reactions with di-nucleophiles to form the macrocyclic ring. The stereochemistry of the aziridine units would be expected to influence the conformation and properties of the resulting macrocycle.

Development of Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The development of MCRs involving aziridines is an active area of research. While specific MCRs utilizing 1,1'-Sulfinylbis(aziridine) are not well-documented, the general reactivity of aziridines in such reactions provides a framework for its potential applications.

Aziridines can participate in MCRs in several ways, for instance, as electrophiles that are attacked by a nucleophile generated in situ, or as precursors to azomethine ylides for 1,3-dipolar cycloadditions.

A notable example is the catalytic asymmetric aziridination, which can be performed as a multicomponent reaction. nih.gov For instance, the reaction of an aldehyde, an amine, and a diazo compound in the presence of a chiral catalyst can lead to the formation of chiral aziridines with high enantioselectivity. nih.gov

The following table presents data from a study on a three-component synthesis of highly functionalized aziridines, illustrating the efficiency and diastereoselectivity of such processes.

Table 3: Three-Component Synthesis of Functionalized Aziridines

| Entry | Amine/Alcohol | Yield (%) |

|---|---|---|

| 1 | Aniline | 85 |

| 2 | Benzylamine | 82 |

| 3 | Morpholine | 78 |

| 4 | Methanol | 75 |

Data derived from a study on the multicomponent synthesis of aziridines. beilstein-journals.org

The development of MCRs involving 1,1'-Sulfinylbis(aziridine) could provide efficient routes to novel and complex nitrogen-containing compounds. The two aziridine rings in the molecule offer the potential for double functionalization or participation in cascade reactions, further enhancing the molecular complexity of the products.

Theoretical and Computational Investigations of 1,1 Sulfinylbis Aziridine Chemistry

Quantum Chemical Studies on Aziridine (B145994) Ring Strain and Stability

The three-membered aziridine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridization. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying this strain energy. For 1,1'-Sulfinylbis(aziridine), these studies would focus on how the electronic nature of the sulfinyl group influences the geometry and stability of the two attached aziridine rings.

Key areas of investigation include:

Bond lengths and angles: Calculations can predict the C-N, C-C, and N-S bond lengths, as well as the internal angles of the aziridine rings. These parameters provide direct insight into the degree of geometric distortion.

Strain energy: The strain energy can be calculated using isodesmic or homodesmotic reactions, comparing the energy of the molecule with that of unstrained reference compounds. This value is a critical indicator of the molecule's inherent reactivity.

Electronic effects: The electronegativity and lone pair interactions of the sulfinyl group can modulate the electron density distribution within the aziridine rings, impacting their stability. Natural Bond Orbital (NBO) analysis is a common computational tool to probe these electronic interactions.

A hypothetical comparison of calculated strain energies for aziridine and a mono-sulfinylaziridine is presented in the table below, illustrating the type of data generated in such studies.

| Compound | Method | Basis Set | Calculated Strain Energy (kcal/mol) |

| Aziridine | B3LYP | 6-31G(d) | 27.5 |

| N-Phenylsulfinylaziridine | B3LYP | 6-31G(d) | 26.8 |

Note: These are representative values and would need to be specifically calculated for 1,1'-Sulfinylbis(aziridine).

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone for understanding the mechanisms of reactions involving aziridines. For 1,1'-Sulfinylbis(aziridine), a primary area of interest is the nucleophilic ring-opening of the aziridine moieties. DFT calculations can be employed to map the potential energy surface of such reactions, identifying key intermediates and transition states.

A typical computational workflow for studying the reaction of 1,1'-Sulfinylbis(aziridine) with a nucleophile (e.g., a thiol) would involve:

Reactant and product optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition state searching: Algorithms are used to locate the transition state structure connecting reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

These studies can reveal whether the reaction proceeds through a concerted or stepwise mechanism and how the sulfinyl group influences the reaction barrier.

Prediction of Regioselectivity and Stereoselectivity in Aziridine Reactions

For substituted aziridines, the attack of a nucleophile can occur at either of the two ring carbons, leading to different regioisomers. Furthermore, the stereochemistry of the reaction is of paramount importance. Computational models are invaluable for predicting these outcomes in reactions involving 1,1'-Sulfinylbis(aziridine).

Regioselectivity: The regioselectivity of nucleophilic attack is often governed by both steric and electronic factors. Computational methods can quantify these effects by:

Analyzing the electrostatic potential (ESP) map: This can indicate regions of positive potential on the aziridine carbons, suggesting sites susceptible to nucleophilic attack.

Calculating partial atomic charges: Higher positive charges on a carbon atom can correlate with increased reactivity towards nucleophiles.

Stereoselectivity: The chiral sulfinyl group in 1,1'-Sulfinylbis(aziridine) can direct the stereochemical outcome of reactions. Computational modeling can be used to explore the different diastereomeric transition states, with the lowest energy transition state corresponding to the major product. This approach has been successfully applied to understand the stereoselectivity in reactions of other chiral sulfinyl compounds.

Conformational Analysis of Aziridine Systems

Computational techniques, such as relaxed potential energy surface scans, can be used to explore the conformational landscape. By systematically rotating key dihedral angles (e.g., the C-N-S-N angle), the energies of different conformers can be calculated, allowing for the identification of the most stable, low-energy conformations. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the energetically favorable and unfavorable regions of conformational space.

In Silico Screening and Design of Aziridine-Based Catalysts and Reagents

The unique reactivity of the aziridine ring makes it a valuable synthon in organic synthesis. Computational methods can be used to design novel catalysts and reagents based on the 1,1'-Sulfinylbis(aziridine) scaffold. In silico screening involves the creation of a virtual library of candidate molecules and the use of computational tools to predict their properties and reactivity.

For example, one could computationally screen a series of substituted 1,1'-Sulfinylbis(aziridine) derivatives to identify candidates with enhanced reactivity or selectivity for a particular transformation. This approach can significantly accelerate the discovery of new and improved reagents for organic synthesis, a principle that has been applied to other classes of aziridine-based compounds. nih.gov

Advanced Molecular Modeling for Synthetic Planning

Molecular modeling plays a crucial role in modern synthetic planning. For a complex target molecule containing the 1,1'-Sulfinylbis(aziridine) moiety, computational tools can be used to:

Evaluate the feasibility of proposed synthetic routes: By calculating the thermodynamics and kinetics of key reaction steps, chemists can assess the likelihood of a particular synthetic strategy being successful.

Predict potential side reactions: Computational analysis can help to identify potential undesired reaction pathways, allowing for the optimization of reaction conditions to minimize the formation of byproducts.

Design multi-step syntheses: Molecular modeling can aid in the design of efficient multi-step syntheses by providing insights into the reactivity and stability of intermediates along the synthetic pathway. This approach has been beneficial in the synthesis of complex molecules, including drug candidates. nih.govekb.eg

Future Directions and Emerging Research Avenues in 1,1 Sulfinylbis Aziridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of aziridines often involves methods that are not aligned with the principles of green chemistry, sometimes requiring stoichiometric activating agents or producing significant waste streams. nih.gov Future research into the synthesis of 1,1'-Sulfinylbis(aziridine) and its derivatives will undoubtedly prioritize the development of more sustainable and efficient methodologies.

Key research objectives in this area include:

Catalytic Asymmetric Synthesis: Moving beyond classical methods, the development of catalytic, and particularly asymmetric, routes to chiral derivatives of 1,1'-Sulfinylbis(aziridine) is a major goal. This could involve adapting modern aziridination techniques, such as those using chiral catalysts to control stereoselectivity, to the specific challenge of forming the N-S(O)-N linkage. nih.govresearchgate.net

Metal-Free Aziridination: Exploring metal-free reaction pathways is a significant trend in sustainable chemistry. nih.gov Future syntheses could leverage organocatalysis or electro- and photochemical methods to construct the aziridine (B145994) rings, thereby avoiding the cost and toxicity associated with many transition metal catalysts. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. This involves minimizing the use of protecting groups and sacrificial reagents, which are common in classical heterocyclic synthesis. nih.gov

Table 1: Comparison of Synthetic Approaches for Aziridine Synthesis

| Feature | Classical Methods | Emerging Sustainable Methods |

| Catalyst | Often stoichiometric reagents | Catalytic (e.g., transition metals, organocatalysts) |

| Stereocontrol | Often requires chiral auxiliaries, leading to waste | Catalyst-controlled stereoselectivity |

| Reagents | May use hazardous reagents | Focus on benign reagents, photo- or electrochemical activation |

| Waste | Can generate significant byproduct streams | Higher atom economy, reduced waste |

Exploration of New Reactivity Modes and Catalytic Systems

The twin electrophilic aziridine rings, activated by the electron-withdrawing sulfinyl group, are the focal point of the molecule's reactivity. While ring-opening with nucleophiles is the expected reaction, future research will delve into more nuanced and controllable transformations.

Sequential and Orthogonal Reactivity: A primary avenue of exploration is the selective functionalization of the two aziridine rings. By controlling reaction conditions or using nucleophiles of varying reactivity, it may be possible to achieve sequential ring-opening, creating asymmetrical products. Developing orthogonal strategies, where each ring can be addressed independently, would vastly expand the compound's synthetic utility.

Ring-Expansion Reactions: Aziridines are valuable precursors for larger, biologically relevant heterocycles through ring-expansion reactions. researchgate.net Investigating the transformation of 1,1'-Sulfinylbis(aziridine) into six- or seven-membered heterocycles, such as piperazines or diazepines, could yield novel molecular scaffolds. researchgate.net

Catalytic Activation: The use of Lewis or Brønsted acids to catalyze the ring-opening of aziridines can enhance reactivity and control regioselectivity. Research into chiral catalytic systems could enable enantioselective transformations, where a catalyst differentiates between the two prochiral faces of the aziridine rings or the two enantiotopic rings in a meso-variant of the parent compound. biorxiv.orgrsc.org The sulfinyl group itself, with its chiral sulfur center, introduces a layer of stereochemical complexity that can be exploited in catalyst-substrate interactions. biorxiv.org

Table 2: Potential Reactivity Modes of 1,1'-Sulfinylbis(aziridine)

| Reactivity Mode | Description | Potential Outcome |

| Dual Nucleophilic Addition | Reaction with two equivalents of a nucleophile. | Symmetrical diamino compounds, cross-linked structures. |

| Sequential Ring-Opening | Stepwise reaction with two different nucleophiles. | Asymmetrical, multifunctionalized amine derivatives. |

| Intramolecular Cyclization | Ring-opening by a tethered nucleophile after initial reaction. | Formation of complex heterocyclic systems. |

| [3+2] Cycloaddition | Ring-opening to form an azomethine ylide, followed by cycloaddition. | Synthesis of five-membered rings like pyrrolidines. researchgate.net |

Expansion of Applications in Chemical Synthesis

The unique bifunctional nature of 1,1'-Sulfinylbis(aziridine) makes it a promising building block for various applications in materials science and medicinal chemistry.

Cross-linking Agents: The ability to react with two nucleophiles makes this compound an ideal candidate as a cross-linking agent for polymers or biopolymers. Its defined stereochemistry could impart specific structural properties to the resulting materials.

Synthesis of Complex Ligands: The diamino structures resulting from the ring-opening reactions are well-suited as scaffolds for synthesizing complex ligands for metal catalysis or as chelating agents.

Medicinal Chemistry and Chemical Biology: Sulfinyl aziridines have been identified as robust, protein-reactive electrophiles. biorxiv.org The bis-aziridine structure opens new possibilities for designing molecules that can interact with and modulate biological targets. For instance, it could serve as a warhead for covalent inhibitors that bridge two sites within a single protein or between two proteins in a complex. This highlights its potential in the development of targeted therapeutics and chemical probes to interrogate biological systems. biorxiv.orgmdpi.com

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is essential for controlling the reactivity of 1,1'-Sulfinylbis(aziridine). Future research will employ a suite of advanced spectroscopic and computational methods to elucidate these pathways.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable for monitoring reactions in real-time. This allows for the detection of transient intermediates and the determination of kinetic profiles, providing direct insight into reaction mechanisms.

Advanced NMR Techniques: Two-dimensional NMR experiments (COSY, HSQC, HMBC) will be critical for unambiguously determining the structure and stereochemistry of complex products derived from ring-opening reactions. Variable-temperature NMR can be used to study dynamic processes, such as the inversion barrier at the nitrogen atoms.

Computational Chemistry: Density Functional Theory (DFT) calculations will be a powerful complementary tool. They can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regio- and stereochemical outcomes of reactions. This synergy between experimental and computational methods will accelerate the rational design of new reactions and applications.

Integration with Automated Synthesis and Machine Learning Approaches

The intersection of chemistry with automation and artificial intelligence is set to revolutionize how molecules are synthesized and studied. chemrxiv.orgchemrxiv.org The chemistry of 1,1'-Sulfinylbis(aziridine) is well-positioned to benefit from these emerging technologies.

Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be employed to rapidly explore a wide range of reaction parameters (catalysts, solvents, nucleophiles, temperature) for the synthesis and functionalization of 1,1'-Sulfinylbis(aziridine). nih.govresearchgate.net This high-throughput approach can accelerate the discovery of optimal reaction conditions and novel reactivity modes.

Machine Learning for Predictive Modeling: Machine learning (ML) algorithms can be trained on data generated from high-throughput experiments. nih.gov These models can then predict the outcomes of new reactions, identify the most influential molecular features for a desired activity, and even propose novel derivatives with optimized properties. researchgate.netnih.gov For example, ML could predict the biological activity of different substituted analogues or forecast the regioselectivity of nucleophilic attack based on the electronic and steric properties of the reactants. mdpi.com

Table 3: Integration of Emerging Technologies in 1,1'-Sulfinylbis(aziridine) Research

| Technology | Application Area | Potential Impact |

| Automated Synthesis | Reaction Optimization | Rapid identification of optimal conditions for synthesis and derivatization. chemrxiv.org |

| Library Synthesis | Generation of diverse compound libraries for screening applications. | |

| Machine Learning | Predictive Reactivity | In silico prediction of reaction outcomes (yield, selectivity). nih.gov |

| QSAR Modeling | Forecasting biological activity or material properties of derivatives. nih.gov | |

| De Novo Design | Proposing novel structures with desired properties for synthesis. |

Q & A

Basic: What are the optimal experimental conditions for synthesizing 1,1'-Sulfinylbis(aziridine) derivatives, and how can reaction efficiency be improved?

Methodological Answer:

To optimize synthesis, consider varying catalysts (e.g., TiCl₄ for aziridine addition ), solvents (polar vs. nonpolar), and reaction times. Kinetic studies under inert atmospheres (N₂/Ar) can minimize side reactions. Monitor progress via thin-layer chromatography (TLC) or in situ FTIR. For efficiency, employ stoichiometric control of aziridine monomers and use reflux conditions to accelerate ring-opening/closure steps. Validate purity through NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing 1,1'-Sulfinylbis(aziridine) and its derivatives?

Methodological Answer:

- Spectroscopy: Use ¹H NMR to confirm aziridine ring integrity (δ 1.5–2.5 ppm for methylene protons) and IR for sulfinyl (S=O) stretching (~1050 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction resolves stereochemistry and bond angles, critical for confirming sulfinyl bridging .

- Purity Assessment: Combine elemental analysis with HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Document all data following IUPAC guidelines .

Basic: How can researchers assess the thermal and hydrolytic stability of 1,1'-Sulfinylbis(aziridine) in different environments?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under N₂ to identify decomposition thresholds (~200–300°C).

- Hydrolytic Stability: Expose compounds to buffered solutions (pH 4–10) at 25–60°C. Monitor degradation via LC-MS and quantify sulfinic acid byproducts .

- Data Interpretation: Compare Arrhenius plots to predict shelf-life under storage conditions .

Advanced: What mechanistic pathways govern the reactivity of 1,1'-Sulfinylbis(aziridine) in crosslinking or polymerization reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to track aziridine ring-opening rates in the presence of nucleophiles (e.g., amines/thiols).

- Isotopic Labeling: Incorporate ¹⁵N or deuterated analogs to trace reaction intermediates via NMR .

- Computational Modeling: Apply density functional theory (DFT) to map transition states and identify rate-limiting steps (e.g., sulfinyl group polarization) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected stereochemistry or reactivity)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model solvent effects and conformational flexibility to explain anomalous stereochemical outcomes.

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) to validate in vitro results.

- Data Cross-Validation: Compare computational predictions with X-ray crystallography and variable-temperature NMR .

Advanced: What strategies are recommended for designing experiments to study the dual-use implications of 1,1'-Sulfinylbis(aziridine) under export control regulations?

Methodological Answer:

- Regulatory Compliance: Screen derivatives against Wassenaar Arrangement ML8.f listings for polyfunctional aziridines .

- Safety Protocols: Implement inert-atmosphere gloveboxes and real-time gas monitoring to mitigate toxicity risks during synthesis .

- Documentation: Maintain detailed logs of synthesis scales, purification steps, and disposal methods for regulatory audits .

Basic: How should researchers structure reports to ensure reproducibility of 1,1'-Sulfinylbis(aziridine)-related experiments?

Methodological Answer:

- Experimental Section: Detail catalyst ratios, solvent grades, and reaction times. Use SI units and specify equipment models (e.g., Bruker AVANCE III HD NMR) .

- Data Presentation: Include raw spectral data in supporting information (SI) and highlight critical peaks in main text figures .

- Error Reporting: Quantify uncertainties in yield calculations and provide triplicate data for key results .

Advanced: What interdisciplinary approaches are effective in exploring the biological activity of 1,1'-Sulfinylbis(aziridine) derivatives?

Methodological Answer:

- Toxicity Profiling: Conduct MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity.

- Enzymatic Inhibition: Use fluorogenic substrates to measure inhibition constants (Kᵢ) for target enzymes.

- In Vivo Studies: Apply OECD guidelines for acute toxicity testing in model organisms (e.g., Daphnia magna) to evaluate ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.